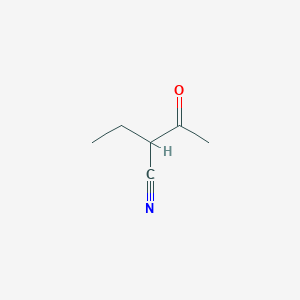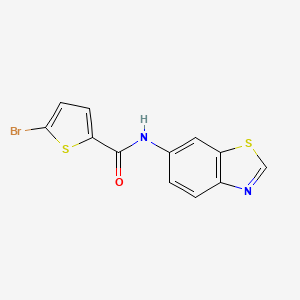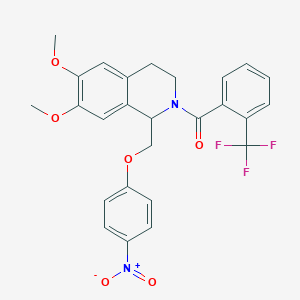
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a combination of isoquinoline, nitrophenoxy, and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of Methoxy Groups: Methoxylation of the isoquinoline core is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the isoquinoline core.
Addition of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂ (hydrogen peroxide)
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄ (lithium aluminum hydride)
Substitution: NaOH (sodium hydroxide), K₂CO₃ (potassium carbonate)
Major Products
Oxidation: Formation of quinones or carboxylic acids
Reduction: Conversion of nitro groups to amines
Substitution: Formation of ether or ester derivatives
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrophenoxy and trifluoromethyl groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the material science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenoxy group could participate in electron transfer reactions, while the trifluoromethyl group might enhance binding affinity to target proteins.
相似化合物的比较
Similar Compounds
(6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(6,7-dimethoxy-1-((4-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone imparts unique electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
属性
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O6/c1-35-23-13-16-11-12-30(25(32)19-5-3-4-6-21(19)26(27,28)29)22(20(16)14-24(23)36-2)15-37-18-9-7-17(8-10-18)31(33)34/h3-10,13-14,22H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXPSISGWWIFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3C(F)(F)F)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)
![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2818783.png)
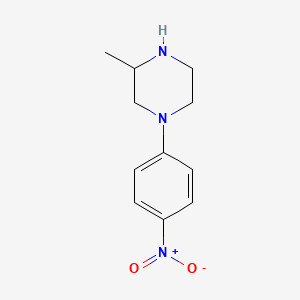
![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
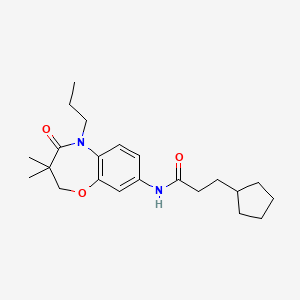

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2818791.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2818793.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate](/img/structure/B2818795.png)
![2-(methylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2818797.png)
